

An In-depth Technical Guide to the Physiochemical Properties of MS181 (Nas-181)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MS181

Cat. No.: B15542699

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Abstract

MS181, also known as Nas-181, is a potent and selective antagonist of the rat 5-hydroxytryptamine 1B (5-HT_{1B}) receptor. Its investigation provides valuable insights into the modulation of the serotonergic system, a key area of research in neuroscience and drug development. This technical guide provides a comprehensive overview of the known physiochemical properties of Nas-181, detailed experimental protocols for its characterization, and a visualization of its mechanism of action through the 5-HT_{1B} receptor signaling pathway. The information presented is intended to support further research and development efforts involving this compound.

Chemical and Physical Properties

Nas-181, with the chemical formula $C_{20}H_{30}N_2O_7S$, is a morpholine derivative. While experimentally determined physical properties such as melting and boiling points are not readily available in the public domain, a summary of its known chemical and computed physical properties is presented below.

Property	Value	Source
IUPAC Name	methanesulfonic acid;(2R)-2-[[3-(morpholin-4-ylmethyl)-2H-chromen-8-yl]oxymethyl]morpholine	PubChem
Synonyms	MS181, Nas-181, MS-181	PubChem
Molecular Formula	C ₂₀ H ₃₀ N ₂ O ₇ S	PubChem
Molecular Weight	442.5 g/mol	PubChem
Canonical SMILES	<chem>CS(=O)(=O)O.C1CO--INVALID-LINK--COC2=CC=CC3=C2OCC(=C3)CN4CCOCC4</chem>	PubChem
InChI Key	JDFGAOJLDPTWBF-UNTBKODSA-N	PubChem
Physical Description	Solid (predicted)	CymitQuimica[1]
XLogP3-AA (Computed)	-0.5	PubChem
Hydrogen Bond Donor Count	2	PubChem
Hydrogen Bond Acceptor Count	9	PubChem
Rotatable Bond Count	7	PubChem
Exact Mass	442.177372 g/mol	PubChem
Monoisotopic Mass	442.177372 g/mol	PubChem
Topological Polar Surface Area	115 Å ²	PubChem
Heavy Atom Count	30	PubChem
Formal Charge	0	PubChem
Complexity	545	PubChem
Isotope Atom Count	0	PubChem

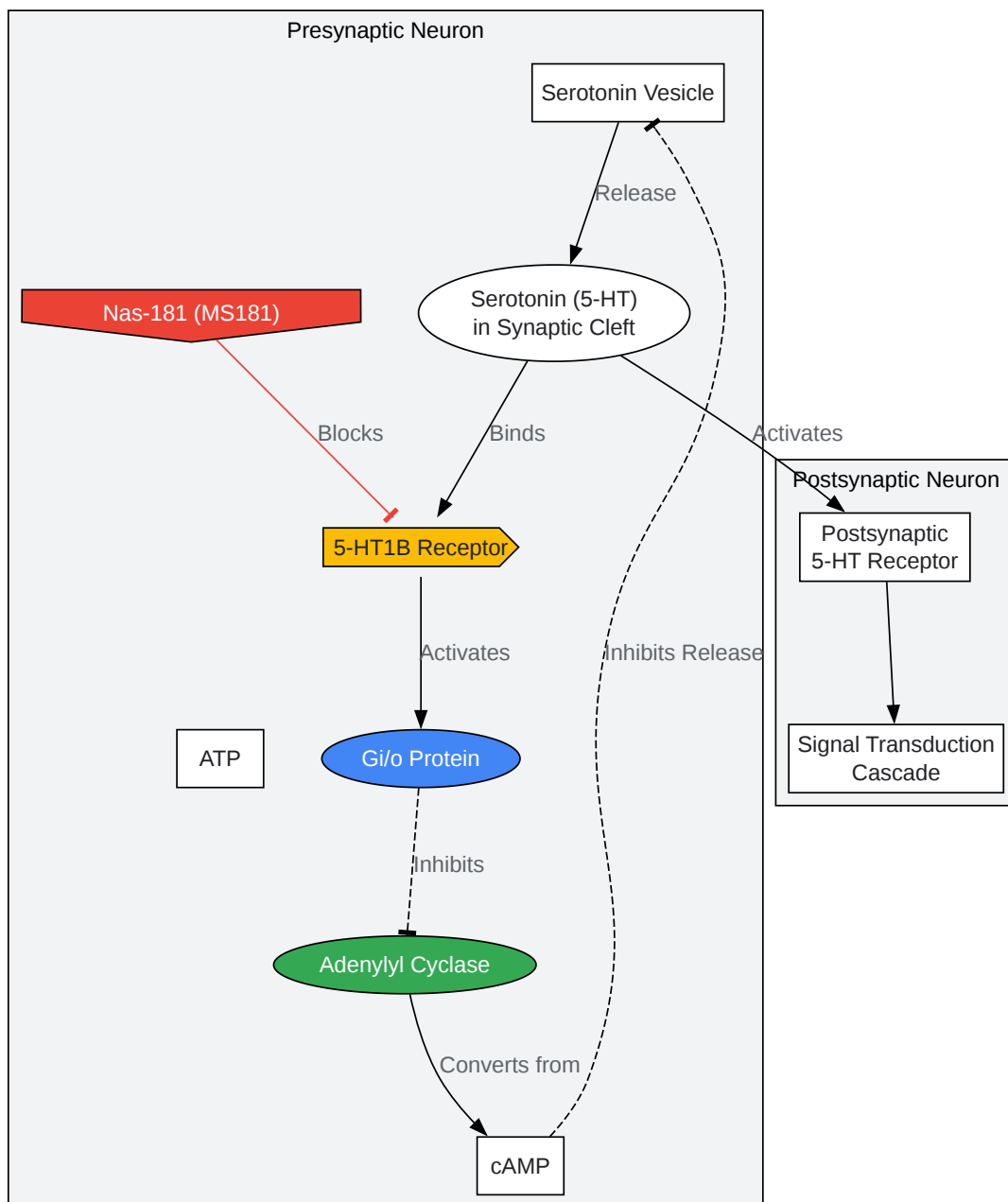
Defined Atom Stereocenter Count	1	PubChem
Undefined Atom Stereocenter Count	0	PubChem
Defined Bond Stereocenter Count	0	PubChem
Undefined Bond Stereocenter Count	0	PubChem
Covalently-Bonded Unit Count	2	PubChem
Compound Is Canonicalized	Yes	PubChem

Mechanism of Action and Signaling Pathway

Nas-181 functions as a selective antagonist at the rat 5-HT_{1B} receptor. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by serotonin (5-HT), inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As autoreceptors located on presynaptic terminals of serotonergic neurons, 5-HT_{1B} receptors play a crucial role in the negative feedback mechanism that regulates the release of serotonin.

By blocking these receptors, Nas-181 inhibits this negative feedback loop. This disinhibition leads to an enhanced release of serotonin from the presynaptic neuron. Consequently, this results in increased serotonin metabolism and synthesis, as the neuron attempts to replenish its neurotransmitter stores. The primary downstream effect of Nas-181 is therefore an increase in the overall activity of the serotonergic system.

The following diagram illustrates the signaling pathway of the 5-HT_{1B} receptor and the antagonistic action of Nas-181.



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Mechanism of Action of Nas-181 (**MS181**) as a 5-HT_{1B} Receptor Antagonist.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of Nas-181.

Determination of Physicochemical Properties

3.1.1. Melting Point Determination (Capillary Method)

- Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. This method determines the melting range of a powdered sample.
- Apparatus: Melting point apparatus, capillary tubes, thermometer.
- Procedure:
 - Ensure the Nas-181 sample is dry and finely powdered.
 - Pack the powdered sample into a capillary tube to a height of 2-3 mm.
 - Place the capillary tube in the heating block of the melting point apparatus.
 - Heat the block rapidly to a temperature approximately 10-15°C below the expected melting point.
 - Decrease the heating rate to 1-2°C per minute.
 - Record the temperature at which the first drop of liquid is observed (T1).
 - Record the temperature at which the last solid particle melts (T2).
 - The melting point is reported as the range T1-T2.
 - Perform the measurement in triplicate to ensure accuracy.

3.1.2. Solubility Determination

- Principle: To determine the solubility of Nas-181 in various solvents (e.g., water, ethanol, DMSO) at a specified temperature.

- Apparatus: Vials, magnetic stirrer, analytical balance, volumetric flasks, centrifuge.
- Procedure (for each solvent):
 - Prepare a series of vials each containing a known volume of the solvent.
 - Add an excess amount of Nas-181 to each vial.
 - Seal the vials and place them on a magnetic stirrer in a temperature-controlled water bath.
 - Stir the solutions for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
 - After stirring, allow the vials to stand undisturbed in the water bath for several hours to allow undissolved solid to settle.
 - Carefully withdraw a known volume of the supernatant.
 - Centrifuge the withdrawn sample to remove any remaining suspended solids.
 - Dilute the clear supernatant with a suitable solvent and analyze the concentration of Nas-181 using a validated analytical method (e.g., HPLC-UV).
 - Calculate the solubility in mg/mL or mol/L.

In Vivo Microdialysis for Serotonin Measurement in Rat Brain

- Principle: Microdialysis is a technique used to sample the extracellular fluid of a specific brain region in a freely moving animal to measure neurotransmitter levels.
- Apparatus: Stereotaxic frame, microdialysis probes, syringe pump, fraction collector, HPLC system with electrochemical detection.
- Procedure:
 - Surgical Implantation:
 - Anesthetize a male Sprague-Dawley rat and place it in a stereotaxic frame.

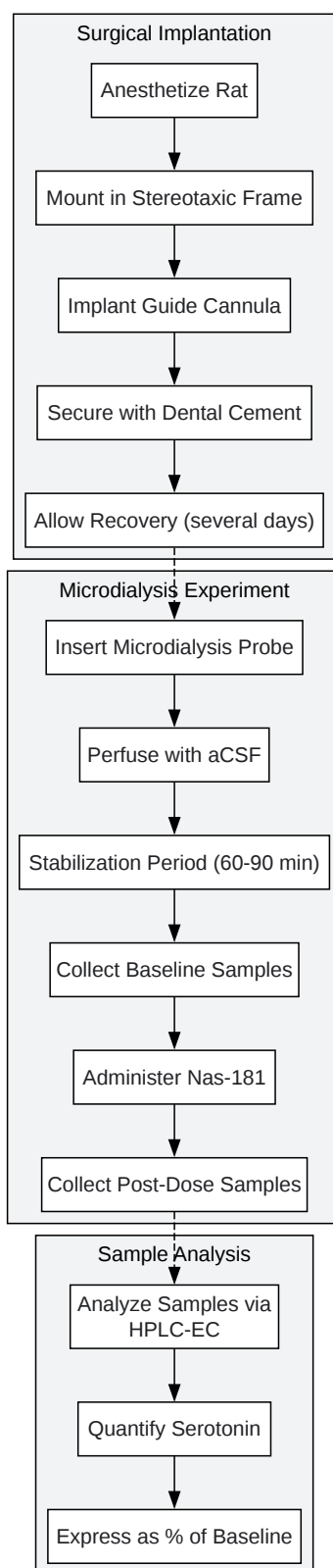
- Implant a guide cannula targeting the brain region of interest (e.g., frontal cortex, hippocampus, or striatum).
- Secure the cannula to the skull with dental cement and allow the animal to recover for several days.
- Microdialysis Experiment:
 - On the day of the experiment, insert a microdialysis probe through the guide cannula.
 - Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 $\mu\text{L}/\text{min}$) using a syringe pump.
 - Allow a stabilization period of at least 60-90 minutes.
 - Collect dialysate samples at regular intervals (e.g., every 20 minutes) using a refrigerated fraction collector.
- Drug Administration and Sample Collection:
 - Collect several baseline samples to establish a stable baseline of extracellular serotonin.
 - Administer Nas-181 (e.g., subcutaneously or intraperitoneally) at the desired dose.
 - Continue collecting dialysate samples for a specified period post-administration to monitor changes in serotonin levels.
- Sample Analysis:
 - Analyze the collected dialysate samples for serotonin concentration using a highly sensitive HPLC system coupled with an electrochemical detector.
 - Quantify the serotonin levels by comparing the peak areas to those of a standard curve.
- Data Analysis:
 - Express the results as a percentage of the mean baseline serotonin concentration.

5-Hydroxytryptophan (5-HTP) Accumulation Assay

- Principle: This assay measures the rate of serotonin synthesis by quantifying the accumulation of its immediate precursor, 5-HTP, after inhibiting the enzyme aromatic L-amino acid decarboxylase (AADC).
- Apparatus: HPLC system with fluorescence or electrochemical detection.
- Procedure:
 - Animal Treatment:
 - Administer Nas-181 at various doses to different groups of rats.
 - At a specified time after Nas-181 administration, inject the rats with an AADC inhibitor (e.g., NSD-1015).
 - A control group should receive the vehicle instead of Nas-181.
 - Tissue Collection and Preparation:
 - Thirty minutes after the AADC inhibitor injection, euthanize the rats and rapidly dissect the brain regions of interest (e.g., hypothalamus, hippocampus, frontal cortex, striatum).
 - Homogenize the tissue samples in a suitable buffer (e.g., perchloric acid).
 - Centrifuge the homogenates to precipitate proteins.
 - Sample Analysis:
 - Analyze the supernatant for 5-HTP concentration using an HPLC system with either fluorescence or electrochemical detection.
 - Data Analysis:
 - The accumulation of 5-HTP is an index of the in vivo tryptophan hydroxylase activity, which reflects the rate of serotonin synthesis.

- Compare the 5-HTP levels in the Nas-181 treated groups to the control group to determine the effect of the compound on serotonin synthesis.

The following diagram provides a workflow for the in vivo microdialysis experiment.



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Experimental Workflow for In Vivo Microdialysis.

Conclusion

Nas-181 (**MS181**) is a valuable research tool for investigating the complexities of the serotonergic system. Its selectivity for the rat 5-HT1B receptor allows for targeted studies on the role of this specific receptor in various physiological and pathological processes. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working with this compound, facilitating further exploration of its therapeutic potential. As with any research compound, it is imperative to consult the relevant safety data sheets and handle Nas-181 in accordance with established laboratory safety procedures.

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References

- 1. In vivo Monitoring of Serotonin in the Striatum of Freely-Moving Rats with One-Minute Temporal Resolution by Online Microdialysis-Capillary High Performance Liquid Chromatography at Elevated Temperature and Pressure - PMC [pmc.ncbi.nlm.nih.gov]
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Phone: (601) 213-4426

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